molecular formula C12H15NO2 B585680 3-Vinylphenyl ethyl(methyl)carbamate CAS No. 1346602-84-3

3-Vinylphenyl ethyl(methyl)carbamate

Cat. No.: B585680
CAS No.: 1346602-84-3
M. Wt: 205.257
InChI Key: NARZULAZYYDYNA-UHFFFAOYSA-N
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Description

3-Vinylphenyl ethyl(methyl)carbamate is a chemical compound that has garnered interest due to its potential as a human metabolite of rivastigmine, a drug used in the treatment of Alzheimer’s disease . This compound is characterized by its unique structure, which includes a vinyl group attached to a phenyl ring, an ethyl group, and a methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Vinylphenyl ethyl(methyl)carbamate can be achieved through various methods. One efficient route involves the direct synthesis from rivastigmine . The process typically includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Vinylphenyl ethyl(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The vinyl group and the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Vinylphenyl ethyl(methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reference compound in the synthesis and study of carbamate derivatives.

    Biology: As a potential metabolite of rivastigmine, it is studied for its biological activity and interactions with enzymes.

    Medicine: Research focuses on its role in the metabolism of Alzheimer’s disease drugs and its potential therapeutic effects.

    Industry: It may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 3-Vinylphenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets. As a metabolite of rivastigmine, it is likely to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition increases acetylcholine levels, which can improve cognitive function in Alzheimer’s disease patients .

Comparison with Similar Compounds

Similar Compounds

    Rivastigmine: The parent compound from which 3-Vinylphenyl ethyl(methyl)carbamate is derived.

    Other Carbamates: Compounds like physostigmine and neostigmine, which also inhibit acetylcholinesterase.

Uniqueness

This compound is unique due to its specific structure and its role as a metabolite of rivastigmine. This uniqueness makes it a valuable compound for studying the metabolism and pharmacokinetics of Alzheimer’s disease drugs .

Properties

IUPAC Name

(3-ethenylphenyl) N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-10-7-6-8-11(9-10)15-12(14)13(3)5-2/h4,6-9H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARZULAZYYDYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745421
Record name 3-Ethenylphenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-84-3
Record name 3-Vinylphenyl ethyl(methyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethenylphenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethenylphenyl ethyl(methyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-VINYLPHENYL ETHYL(METHYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF09L03MGT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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